

Application Notes and Protocols for LY303511 in Cell Treatment

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective concentrations, mechanism of action, and experimental protocols for the use of LY303511 in cell-based assays. LY303511, a close structural analog of the PI3K inhibitor LY294002, has been identified as an mTOR inhibitor that functions independently of the PI3K/Akt signaling pathway.[1][2][3] It has been shown to inhibit cell proliferation, sensitize tumor cells to apoptosis, and affect cell cycle progression.[2][3]

Data Presentation: Effective Concentrations of LY303511

The following table summarizes the effective concentrations of LY303511 used in various cell lines and experimental contexts, as reported in the literature.



| Cell Line | Assay Type | Effective Concentration Range | Notes | Reference |
|--|--|-------------------------------------|---|-----------|
| LNCaP (Prostate Carcinoma) | Apoptosis Sensitization | 25 μM (pretreatment) | Used to enhance sensitivity to vincristine-induced apoptosis.[1] | [1] |
| LNCaP (Prostate Carcinoma) | Colony Formation Assay | 25 μM (pretreatment) | Reduced the colony-forming ability of cells treated with vincristine.[1] | [1] |
| A549 (Lung Carcinoma) | Cell Proliferation / Cell Cycle Analysis | 1 - 100 μΜ | Inhibited mTOR-dependent phosphorylation of S6K and blocked proliferation.[2] | [2] |
| Primary Pulmonary Artery Smooth Muscle Cells | Cell Proliferation | Not specified, but effective | Blocked proliferation without causing apoptosis.[2] | [2] |
| HeLa (Cervical Cancer) | Apoptosis Amplification | Not specified, but effective | Significantly amplified TRAIL- induced apoptosis.[4] | [4] |
| Various Cancer Cell Lines | Apoptosis Sensitization | Not specified, but effective | Sensitized tumor cells to TRAIL- induced apoptosis.[5] | [5] |

IC50 Values:



Voltage-gated potassium (Kv) channels: 64.6 μM[6]

Mechanism of Action

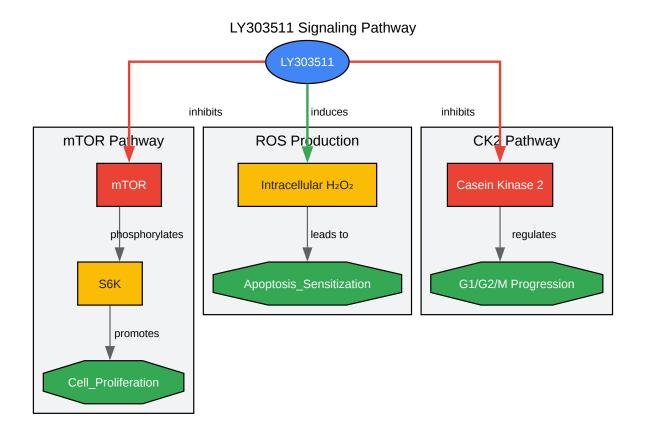
LY303511 exerts its cellular effects through multiple pathways, primarily independent of PI3K inhibition. Its key mechanisms include:

- mTOR Inhibition: LY303511 inhibits the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation.[2] This is evidenced by the reduced phosphorylation of the mTOR substrate p70 S6 kinase (S6K).[2]
- Induction of Intracellular Hydrogen Peroxide (H₂O₂): A novel mechanism of LY303511 is the generation of intracellular H₂O₂. This increase in reactive oxygen species (ROS) creates a permissive environment for apoptosis induction by other chemotherapeutic agents.[1][3]
- Casein Kinase 2 (CK2) Inhibition: LY303511 has been shown to inhibit the activity of CK2, a kinase involved in regulating both G1 and G2/M phases of the cell cycle.[2]
- Sensitization to Apoptosis: By increasing intracellular H₂O₂ and modulating signaling pathways, LY303511 sensitizes tumor cells to apoptosis induced by agents like vincristine and TRAIL.[1][3][4][5] In the context of TRAIL-induced apoptosis, LY303511 enhances the assembly of the Death-Inducing Signaling Complex (DISC) and promotes mitochondrial permeabilization.[4]

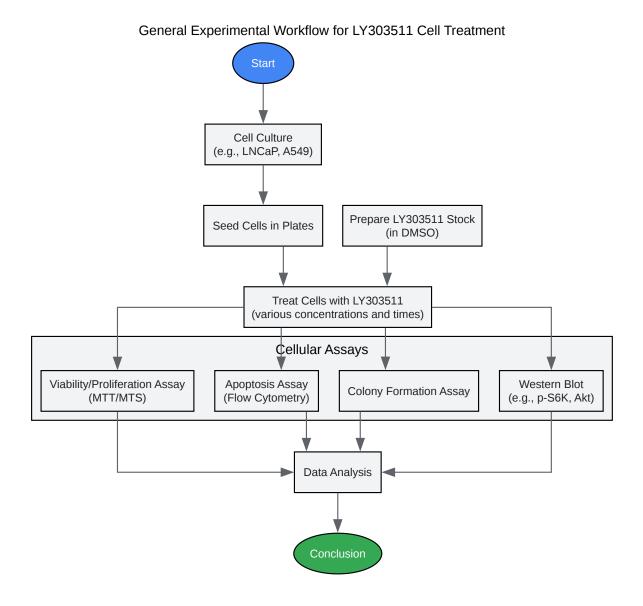
Signaling Pathways

The following diagram illustrates the known signaling pathways affected by LY303511.









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